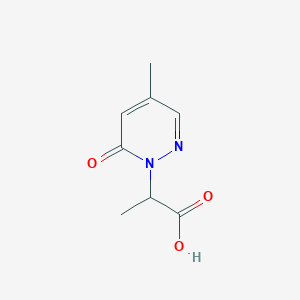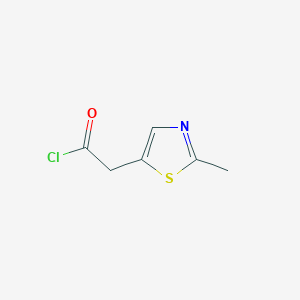
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its reactivity and utility in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride typically involves the chlorination of 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid. This reaction is often carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction environments helps in maintaining product consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), and acetonitrile are often used to prevent hydrolysis.
Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to modifications that affect their function. For example, acylation of amino groups in proteins can alter enzyme activity or protein-protein interactions. The compound’s reactivity is driven by the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
2-Acetylthiazole: Another thiazole derivative with similar reactivity but different applications, often used as a flavoring agent.
2-(2-Methyl-1,3-thiazol-4-yl)acetyl chloride: A structural isomer with potentially different reactivity and applications.
2-(2-Methyl-1,3-thiazol-5-yl)acetic acid: The parent acid of the acyl chloride, used in similar synthetic applications but with different reactivity.
Uniqueness: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is unique due to its specific reactivity profile and the presence of both an acyl chloride group and a thiazole ring. This combination makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Eigenschaften
Molekularformel |
C6H6ClNOS |
|---|---|
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-thiazol-5-yl)acetyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c1-4-8-3-5(10-4)2-6(7)9/h3H,2H2,1H3 |
InChI-Schlüssel |
DTFFNJHUOAKCLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


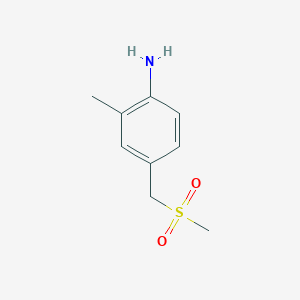
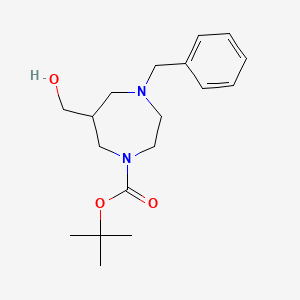
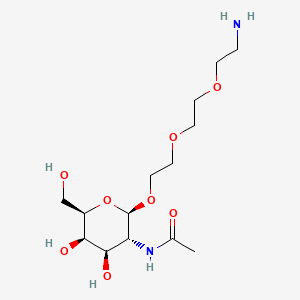

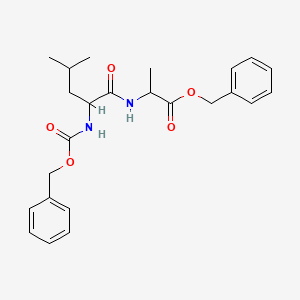
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)
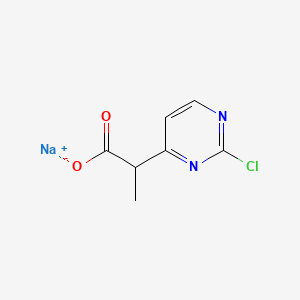

![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
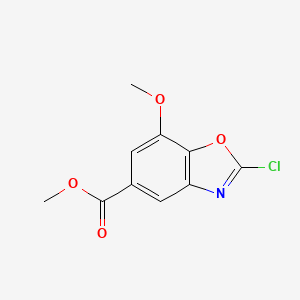
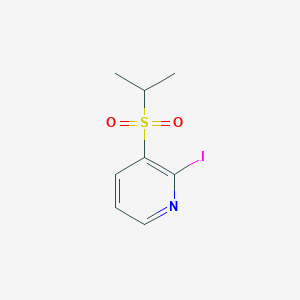
![2-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13895692.png)
